4,6-Difluorobenzimidazole-2-carboxylic Acid
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Overview
Description
4,6-Difluorobenzimidazole-2-carboxylic Acid is a fluorine-containing benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluorobenzimidazole-2-carboxylic Acid typically involves the cyclization of derivatives of 5,6-difluoro-2-hydrazinobenzimidazole in acetonitrile in the presence of potassium fluoride (KF) for 4-6 hours . Another method involves the one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology, which provides a mild, acid-free, and efficient synthesis route .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve the condensation of o-phenylenediamine with carboxylic acid derivatives under forcing conditions, in the presence of a mineral acid or acetic acid, and under refluxing temperatures .
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluorobenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can modify the benzimidazole ring, leading to different functionalized derivatives.
Substitution: The fluorine atoms in the benzimidazole ring can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include various quinazoline and pyrazoloquinazoline derivatives .
Scientific Research Applications
4,6-Difluorobenzimidazole-2-carboxylic Acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Difluorobenzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to biological targets, leading to increased biological activity. The compound can inhibit enzymes and receptors involved in various biological processes, such as the angiotensin II receptor .
Comparison with Similar Compounds
5,6-Difluorobenzimidazole: Another fluorine-containing benzimidazole with similar biological activities.
2-Phenylbenzimidazole: A benzimidazole derivative with significant anticancer activity.
Imidazo[4,5-b]pyridine: A compound with structural similarity to benzimidazoles and diverse biological activities.
Uniqueness: 4,6-Difluorobenzimidazole-2-carboxylic Acid is unique due to the specific positioning of the fluorine atoms, which enhances its biological activity and stability compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C8H4F2N2O2 |
---|---|
Molecular Weight |
198.13 g/mol |
IUPAC Name |
4,6-difluoro-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C8H4F2N2O2/c9-3-1-4(10)6-5(2-3)11-7(12-6)8(13)14/h1-2H,(H,11,12)(H,13,14) |
InChI Key |
SORRXOQUUUEHEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)C(=O)O)F)F |
Origin of Product |
United States |
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